molecular formula C8H14N2O5 B1243883 4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid

4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid

Cat. No. B1243883
M. Wt: 218.21 g/mol
InChI Key: DQTKLICLJUKNCG-AXMZGBSTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid is a natural product found in Streptomyces nobilis with data available.

Scientific Research Applications

Dual Inhibition of 5alpha-Reductase

  • A study by Streiber et al. (2005) explored compounds including 4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid derivatives for their inhibitory potency against steroid 5alpha-reductase, which is relevant in treating conditions like benign prostatic hyperplasia. These compounds showed promise as dual inhibitors of 5alpha-reductase types 1 and 2 (Streiber et al., 2005).

Wasteless Technologies in Alcohol Oxidation

  • The research by Zhukova et al. (2020) investigated the role of this compound in the selective oxidation of alcohols. This process has applications in chemical, pharmaceutical, and agrochemical industries, offering an environmentally friendly and economically beneficial method (Zhukova et al., 2020).

Synthesis of N-Substituted Piperidine Derivatives

  • A study by Picard et al. (2000) focused on the synthesis of N-substituted piperidine derivatives including 4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid. These derivatives showed inhibitory activity toward 5alpha-reductase, relevant in pharmacological research (Picard et al., 2000).

High-Yield Synthesis Applications

  • Lombardo et al. (2006) utilized derivatives of 4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid in the high-yield synthesis of compounds like D-ribo-phytosphingosine. This approach is significant in the synthesis of complex organic molecules (Lombardo et al., 2006).

Chiral Building Blocks for Alkaloids

  • Takahata et al. (2002) explored the use of C(2)-symmetric derivatives of this compound as chiral building blocks for synthesizing piperidine-related alkaloids. This is important for the development of pharmaceutical compounds (Takahata et al., 2002).

Drug Synthesis and Activity

  • Ji Ya-fei (2011) conducted research on the synthesis of psychotherapeutic drugs using compounds including 4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid derivatives. This highlights its application in the development of new medications (Ji Ya-fei, 2011).

properties

Product Name

4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(3S,4S,5R,6S)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6-,7-/m0/s1

InChI Key

DQTKLICLJUKNCG-AXMZGBSTSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@H](CN1)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O

synonyms

3,4-diepisiastatin B
3-episiastatin B
4,5-diepisiastatin B
5-episiastatin B
6-episiastatin B
A-72363 A-1
A-72363 A-2
A-72363 B
A-72363 C
siastatin
siastatin B
siastatin B of siastatin
siastatins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 2
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 3
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 4
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 6
4alpha,5alpha-Dihydroxy-6alpha-(acetylamino)piperidine-3alpha-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.